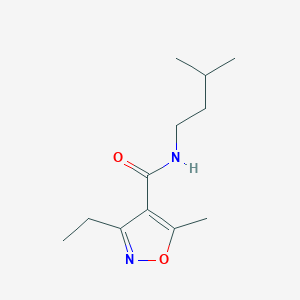![molecular formula C16H21N3O2 B4432727 N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432727.png)
N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a diethylamino group attached to a phenyl ring, which is further connected to a dimethyl-isoxazolecarboxamide moiety. Its unique structure imparts specific chemical and physical properties that make it valuable in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(diethylamino)benzaldehyde, which is then subjected to a series of reactions to introduce the isoxazole and carboxamide groups. The key steps include:
Formation of 4-(diethylamino)benzaldehyde: This can be achieved by reacting 4-nitrobenzaldehyde with diethylamine under reducing conditions.
Isoxazole Ring Formation: The aldehyde group of 4-(diethylamino)benzaldehyde is converted to an isoxazole ring through a cyclization reaction with appropriate reagents.
Carboxamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the isoxazole ring may participate in binding interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: Shares the diethylamino group but differs in the presence of a phenylurea moiety.
4-(diethylamino)benzaldehyde: A precursor in the synthesis of the target compound, featuring the diethylamino group attached to a benzaldehyde.
Uniqueness
N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its isoxazolecarboxamide structure differentiates it from other similar compounds, providing unique properties and applications.
Propriétés
IUPAC Name |
N-[4-(diethylamino)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-19(6-2)14-9-7-13(8-10-14)17-16(20)15-11(3)18-21-12(15)4/h7-10H,5-6H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPRPDNYKGUZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718473 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-adamantyl)butyl]cyclobutanecarboxamide](/img/structure/B4432658.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4432660.png)
![1-[4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE](/img/structure/B4432661.png)


![2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4432678.png)
![CYCLOPROPYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4432684.png)


![ethyl 5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4432700.png)
![N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B4432719.png)
![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-2-yl)methanone;hydrochloride](/img/structure/B4432729.png)

